molecular formula C24H22F2N4O4S B11078508 1-Ethyl-6-fluoro-7-[4-[(2-fluorobenzoyl)carbamothioyl]piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid

1-Ethyl-6-fluoro-7-[4-[(2-fluorobenzoyl)carbamothioyl]piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid

Cat. No.: B11078508
M. Wt: 500.5 g/mol
InChI Key: XDYSBUAWRBKWTK-UHFFFAOYSA-N
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Description

1-ETHYL-6-FLUORO-7-(4-{[(2-FLUOROPHENYL)FORMAMIDO]METHANETHIOYL}PIPERAZIN-1-YL)-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID is a member of the fluoroquinolone family, which is known for its potent antibacterial properties. Fluoroquinolones are synthetic broad-spectrum antibiotics that have been widely used in clinical settings to treat various bacterial infections. The incorporation of fluorine atoms into the quinolone structure significantly enhances their antimicrobial activity and spectrum.

Preparation Methods

The synthesis of 1-ETHYL-6-FLUORO-7-(4-{[(2-FLUOROPHENYL)FORMAMIDO]METHANETHIOYL}PIPERAZIN-1-YL)-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID involves several steps, starting from the quinolone core. The key steps include:

    Formation of the Quinolone Core: This is typically achieved through the cyclization of an appropriate aniline derivative with a β-keto ester.

    Introduction of the Fluorine Atom: Fluorination is usually carried out using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of the Piperazine Ring: The piperazine moiety is introduced through nucleophilic substitution reactions.

    Formylation and Thiolation: The formamido and methanethioyl groups are introduced using formylating and thiolating agents, respectively.

Industrial production methods often involve optimizing these steps to improve yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

1-ETHYL-6-FLUORO-7-(4-{[(2-FLUOROPHENYL)FORMAMIDO]METHANETHIOYL}PIPERAZIN-1-YL)-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the piperazine ring.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the formamido and methanethioyl groups.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures .

Scientific Research Applications

1-ETHYL-6-FLUORO-7-(4-{[(2-FLUOROPHENYL)FORMAMIDO]METHANETHIOYL}PIPERAZIN-1-YL)-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID has several scientific research applications:

Mechanism of Action

The primary mechanism of action of 1-ETHYL-6-FLUORO-7-(4-{[(2-FLUOROPHENYL)FORMAMIDO]METHANETHIOYL}PIPERAZIN-1-YL)-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, the compound prevents the bacteria from replicating and ultimately leads to bacterial cell death .

Comparison with Similar Compounds

Similar compounds in the fluoroquinolone family include:

    Ciprofloxacin: Known for its broad-spectrum antibacterial activity.

    Levofloxacin: A more potent isomer of ofloxacin with enhanced activity.

    Moxifloxacin: Notable for its activity against anaerobic bacteria.

    Norfloxacin: One of the earliest fluoroquinolones, primarily used for urinary tract infections.

Compared to these compounds, 1-ETHYL-6-FLUORO-7-(4-{[(2-FLUOROPHENYL)FORMAMIDO]METHANETHIOYL}PIPERAZIN-1-YL)-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID may offer unique advantages in terms of its specific activity against resistant bacterial strains and its potential for further chemical modifications .

Properties

Molecular Formula

C24H22F2N4O4S

Molecular Weight

500.5 g/mol

IUPAC Name

1-ethyl-6-fluoro-7-[4-[(2-fluorobenzoyl)carbamothioyl]piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C24H22F2N4O4S/c1-2-28-13-16(23(33)34)21(31)15-11-18(26)20(12-19(15)28)29-7-9-30(10-8-29)24(35)27-22(32)14-5-3-4-6-17(14)25/h3-6,11-13H,2,7-10H2,1H3,(H,33,34)(H,27,32,35)

InChI Key

XDYSBUAWRBKWTK-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=S)NC(=O)C4=CC=CC=C4F)F)C(=O)O

Origin of Product

United States

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